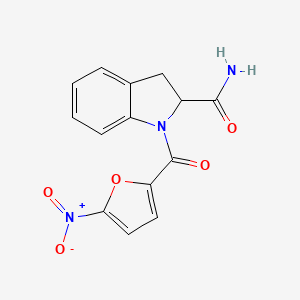

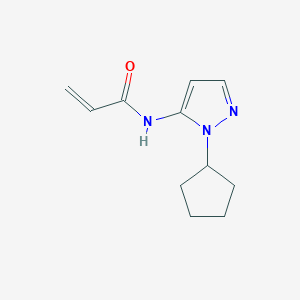

1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide” is a derivative of indole and nitrofuran. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole 2 and 3-carboxamide derivatives have been synthesized using various strategies . For instance, in one method, WSC.HCl is used as hydrochloric salt, similar to EDCI, and HOBt is used for the synthesis of peptides and the conversion of carboxylic acid to the amide .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indole derivatives have been synthesized according to the seven positions that the indole molecule can accommodate different substitutions . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .科学的研究の応用

Synthesis Methodologies

Polyhydroxylated Indolines and Oxindoles Synthesis

Research demonstrates the synthesis of nitrocyclohexanol derivatives from 6-nitro-2'-carbonyl-C-glycosides through intramolecular Michael addition, leading to the production of indoline and oxindole derivatives via reduction, amination, and amidation processes. This method offers a pathway to synthesize complex molecules with potential biological activities (W. Zou et al., 2007).

Antibacterial Activities

Nitrofurantoin® Analogues

A series of nitrofurantoin® analogues, incorporating furan and pyrazole scaffolds, were synthesized for evaluating their antibacterial properties against Gram-positive and Gram-negative bacteria. This research outlines the potential of these compounds in developing new antibiotics (Ashraf S. Hassan et al., 2020).

Synthesis of Complex Molecules

Novel Indole-2-carboxamides

Research on the preparation of novel indole-2-carboxamides, involving the elaboration of a 5-nitro-indole-2-carboxylate to various intermediates and eventually to the amide, demonstrates the versatility of these compounds in synthesizing pharmacologically relevant structures (L. Bratton et al., 2000).

Methyl 5- and 6-nitroindole-2-carboxylates Synthesis

The transformation of indoline-2-carboxylic acid into nitroindoline-2-carboxylic acid and its derivatives outlines a method for synthesizing nitroindole compounds, which can serve as intermediates for further chemical modifications (S. N. Lavrenov et al., 2002).

作用機序

While the specific mechanism of action for “1-(5-Nitrofuran-2-carbonyl)indoline-2-carboxamide” is not available, it’s worth noting that nitrofurantoin, a nitrofuran antibiotic, is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein .

将来の方向性

特性

IUPAC Name |

1-(5-nitrofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5/c15-13(18)10-7-8-3-1-2-4-9(8)16(10)14(19)11-5-6-12(22-11)17(20)21/h1-6,10H,7H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTOILZWSDFFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2737171.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2737173.png)

![N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2737174.png)

![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2737176.png)

![8-benzoyl-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2737178.png)

![N-[1-(1-Methylpyrrol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2737179.png)

![(3As,7aS)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine](/img/structure/B2737182.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-ethoxynaphthalen-1-yl)methanone](/img/structure/B2737190.png)

![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2737191.png)